1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol

Synthetic chemistry Process optimization Furopyridine intermediates

1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol (CAS 79784-17-1), also named 6-methyl-4-[morpholin-4-yl(phenyl)methyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol, is a heterocyclic furo[3,4-c]pyridine derivative with a morpholinobenzyl substituent at the 4-position and a hydroxyl group at the 7-position. It belongs to the class of 4-α-aminoarylmethyl-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-ols that serve as strategic intermediates for the preparation of pyridinyl aminoalkyl ethers with antiarrhythmic activity.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
CAS No. 79784-17-1
Cat. No. B12683578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol
CAS79784-17-1
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(COC2)C(=N1)C(C3=CC=CC=C3)N4CCOCC4)O
InChIInChI=1S/C19H22N2O3/c1-13-19(22)16-12-24-11-15(16)17(20-13)18(14-5-3-2-4-6-14)21-7-9-23-10-8-21/h2-6,18,22H,7-12H2,1H3
InChIKeyTUJGYSXBRPOLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol (CAS 79784-17-1): Procurement-Relevant Baseline Profile for the Morpholino-Substituted Furopyridine Intermediate


1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol (CAS 79784-17-1), also named 6-methyl-4-[morpholin-4-yl(phenyl)methyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol, is a heterocyclic furo[3,4-c]pyridine derivative with a morpholinobenzyl substituent at the 4-position and a hydroxyl group at the 7-position. It belongs to the class of 4-α-aminoarylmethyl-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-ols that serve as strategic intermediates for the preparation of pyridinyl aminoalkyl ethers with antiarrhythmic activity [1]. The compound is characterized by a molecular weight of 326.39 g/mol, a calculated LogP of 2.48, a polar surface area (PSA) of 54.82 Ų, a density of 1.254 g/cm³, and a boiling point of 555.2 °C at 760 mmHg .

Why Generic Substitution Fails for 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol (CAS 79784-17-1): Amino Substituent Drives Synthetic Yield, Crystallinity, and Downstream Conversion


Within the 4-α-aminoarylmethyl-furopyridin-7-ol family, the identity of the amino substituent (morpholino, piperidino, pyrrolidino, etc.) fundamentally governs both the efficiency of intermediate synthesis and the subsequent hydrogenolysis step that liberates the 4-benzyl intermediate for final etherification. Replacing the morpholino group with a piperidino or pyrrolidino moiety—even when all other structural features are held constant—cannot be treated as an equivalent substitution. Patent-derived comparative data show that the morpholino variant provides a synthetic yield advantage of up to 29 percentage points over the piperidino analog and 31 percentage points over the pyrrolidino analog, while offering a melting point (83–85 °C) that facilitates straightforward recrystallization-based purification compared to higher-melting amine counterparts (169–170 °C and 204–206 °C, respectively) [1]. Furthermore, the morpholino intermediate undergoes clean hydrogenolytic debenzylation to the 4-benzyl key intermediate in 94% yield, a conversion step whose efficiency is directly dictated by the nature of the departing amino group [2]. These practical differences translate into measurable procurement value through reduced raw-material consumption, shorter purification cycles, and higher throughput in multi-step synthetic campaigns.

Quantitative Differentiation Evidence for 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol (CAS 79784-17-1) Versus Closest Amino-Analog Intermediates


Synthetic Yield Superiority of the Morpholino Intermediate Over Piperidino and Pyrrolidino Analogs in One-Pot Mannich Condensation

In a head-to-head synthetic comparison reported in US Patent 4,335,241, the morpholino-substituted compound (CAS 79784-17-1) consistently outperforms piperidino and pyrrolidino analogs in the Mannich-type condensation of benzaldehyde, a cyclic secondary amine, and 6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-ol. The morpholino derivative is isolated in 79% yield after recrystallization, whereas the piperidino analog gives only 50% yield and the pyrrolidino analog 48% yield under analogous conditions [1]. For substituted benzaldehyde variants, the morpholino scaffold again demonstrates superior reactivity, yielding 49% for a 3,4-dimethoxybenzaldehyde substrate compared to 34–38% for the corresponding piperidino-dichlorobenzaldehyde substrates [2]. This yield differential directly impacts procurement economics: to obtain 1 kg of purified intermediate, the morpholino route requires roughly 1.6-fold less starting material than the piperidino route.

Synthetic chemistry Process optimization Furopyridine intermediates

Crystallinity and Melting Point Profile Enable Facile Purification Compared to Higher-Melting Amino Analogs

The morpholino intermediate (CAS 79784-17-1) exhibits a melting point of 83–85 °C (free base, containing 2 moles of isopropanol of crystallization) and is routinely purified by simple recrystallization from isopropanol to homogeneity by TLC [1]. In stark contrast, the piperidino analog melts at 169–170 °C, while the pyrrolidino analog melts at 204–206 °C (as hydrochloride salts), requiring more aggressive conditions for dissolution and recrystallization [2]. The significantly lower melting point of the morpholino derivative enables purification under milder thermal conditions, reducing the risk of thermal degradation and simplifying solvent selection for both laboratory-scale and pilot-plant operations. Additionally, the morpholino compound's lower melting point is advantageous for downstream hydrogenolysis, where complete solubility in the reaction medium (methanol/isopropanol) at near-ambient temperatures facilitates catalyst accessibility.

Purification methodology Process chemistry Solid-state characterization

Hydrogenolytic Debenzylation Efficiency: 94% Conversion to the Common 4-Benzyl Key Intermediate

The morpholino intermediate (CAS 79784-17-1) undergoes palladium-catalyzed hydrogenolysis to remove the morpholino-benzyl moiety and deliver 4-benzyl-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-ol in 94% isolated yield (mp 218–219 °C). This conversion is performed under 10 bar hydrogen pressure in methanol/isopropanol with 10% Pd/C, reaching completion within approximately 12–18 hours at 35 °C [1]. The 4-benzyl compound is the universal downstream intermediate for all pyridinyl aminoalkyl ether antiarrhythmic agents (e.g., Barucainide CAS 79784-22-8) [2]. While the patent does not report hydrogenolysis yields for the piperidino and pyrrolidino analogs under identical conditions, the consistently high 94% yield achieved with the morpholino precursor establishes a benchmark conversion efficiency that directly affects the overall process mass intensity of the synthetic route. Any alternative amino intermediate that hydrogenolyzes less efficiently would impose a cumulative yield penalty on the entire multi-step sequence.

Catalytic hydrogenation Intermediate conversion Process chemistry

Physicochemical Differentiation: Elevated LogP and PSA Relative to the Unsubstituted Core and 4-Benzyl Analog

The morpholinobenzyl substitution in CAS 79784-17-1 imparts a calculated LogP of 2.48 and a polar surface area (PSA) of 54.82 Ų, based on ChemSrc computational data . This represents a substantial increase in lipophilicity compared to the unsubstituted core compound 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol (CAS 5196-20-3), which has a LogP of 0.6 and a PSA of 42.4 Ų [1]. The differential LogP of approximately +1.88 units reflects the addition of the lipophilic morpholinobenzyl moiety and shifts the compound's partitioning behavior from predominantly aqueous to significantly membrane-permeable territory. Compared to the 4-benzyl analog (CAS 68484-70-8, MW 241.29, LogP estimated ~3.6 for the 4,6-dibenzyl variant) [2], the morpholino compound occupies an intermediate lipophilicity range that balances solubility and permeability. These property differences are critical when the intermediate is used to tune the physicochemical profile of final aminoalkyl ether drugs through the choice of the amino substituent prior to hydrogenolysis.

Lipophilicity Drug-likeness Physicochemical profiling

Optimal Procurement and Application Scenarios for 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol (CAS 79784-17-1)


Cost-Efficient Intermediate for Antiarrhythmic Pyridinyl Aminoalkyl Ether Synthesis

CAS 79784-17-1 is the preferred 4-α-aminoarylmethyl intermediate for programs synthesizing pyridinyl aminoalkyl ethers with class Ib antiarrhythmic activity (e.g., analogs of Barucainide, CAS 79784-22-8). The 79% synthetic yield of the morpholino intermediate [1], combined with its 94% hydrogenolysis conversion to the 4-benzyl key intermediate , delivers a cumulative two-step yield of approximately 74%—a figure that would be substantially lower if a lower-yielding amino analog (e.g., piperidino at 50% × assumed hydrogenolysis yield) were employed. Procurement teams supporting multi-kilogram campaigns should favor this intermediate for its demonstrated upstream and downstream efficiency.

Process Chemistry Development Requiring Low-Melting, Easily Purifiable Intermediates

The morpholino intermediate's melting point of 83–85 °C, significantly lower than piperidino (169–170 °C) and pyrrolidino (204–206 °C) analogs [1], renders it the intermediate of choice in process development settings where gentle recrystallization conditions are mandated by thermal sensitivity of equipment or ancillary reagents. The compound recrystallizes cleanly from isopropanol to TLC homogeneity without chromatographic intervention, a critical advantage in pilot-plant environments where column chromatography is operationally burdensome [2].

Medicinal Chemistry SAR Campaigns Requiring Intermediate Lipophilicity Modulation

With a calculated LogP of 2.48 and PSA of 54.82 Ų [1], CAS 79784-17-1 occupies a distinct physicochemical niche between the hydrophilic core (LogP 0.6) and more lipophilic diaryl variants (LogP ~3.6). Medicinal chemistry teams exploring structure-activity relationships around the pyridinyl aminoalkyl ether pharmacophore can utilize the morpholino intermediate as a deliberate tool to attenuate the lipophilicity of late-stage intermediates prior to hydrogenolysis, thereby influencing the ADME properties of the final drug candidate without introducing additional synthetic steps .

Analytical Reference Standard and Impurity Profiling for Furopyridine-Derived Pharmaceuticals

Given its established identity (CAS 79784-17-1, EINECS 279-262-5), full spectroscopic characterization (NMR, elemental analysis, TLC homogeneity) as reported in US4335241A [1], and its role as a defined intermediate in the synthesis of Barucainide-class antiarrhythmics, this compound serves as a qualified reference standard for impurity profiling, batch-to-batch consistency monitoring, and regulatory documentation in pharmaceutical manufacturing. Its distinct retention characteristics (LogP 2.48, PSA 54.82 Ų) facilitate chromatographic resolution from structurally related process impurities.

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